Tropifexor - 1383816-29-2

Tropifexor

Catalog Number: EVT-284358
CAS Number: 1383816-29-2
Molecular Formula: C29H25F4N3O5S
Molecular Weight: 603.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tropifexor (chemical name: (2_R_,5_S_)-5-[[2-(3-fluorophenyl)-3-[2-[[(2_S_)-tetrahydro-2-furanylmethyl]amino]-2-oxoethyl]-3_H_-imidazo[4,5-b]pyridin-6-yl]oxy]-2-(2,2,2-trifluoro-1,1-dimethylethyl)tetrahydro-3-furancarboxylic acid) [, ] is a potent, orally available, non-bile acid, selective agonist of the farnesoid X receptor (FXR) [, , , , ]. It is currently under investigation for the treatment of chronic liver diseases, including nonalcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC) [, , , , , ].

Synthesis Analysis

The synthesis of Tropifexor involves a multi-step process utilizing a bicyclic nortropine-substituted benzothiazole carboxylic acid moiety onto a trisubstituted isoxazole scaffold []. Detailed synthetic procedures and reaction parameters are described in the literature [, ].

Molecular Structure Analysis

Tropifexor undergoes metabolic transformations primarily through oxidative pathways mediated by cytochrome P450 (CYP) enzymes, mainly CYP3A4 []. Glucuronidation by uridine 5'-diphospho-glucuronosyltransferase (UGT) 1A1 represents a minor metabolic pathway []. In vitro studies have revealed a concentration-dependent contribution of oxidation and glucuronidation to Tropifexor metabolism [].

Mechanism of Action

Tropifexor exerts its therapeutic effects by acting as a potent and selective agonist of FXR [, , ]. FXR is a nuclear receptor primarily expressed in the liver and intestine that plays a crucial role in regulating bile acid synthesis, lipid metabolism, glucose homeostasis, and inflammation [, , , ]. Activation of FXR by Tropifexor leads to the modulation of downstream target genes involved in these processes, ultimately resulting in beneficial effects in liver diseases such as NASH and PBC [, , , , , , , ]. This modulation of FXR activity by Tropifexor contributes to its therapeutic potential in treating cholestatic liver diseases and NASH.

Physical and Chemical Properties Analysis

Tropifexor exhibits favorable physicochemical properties, including good oral bioavailability and a half-life suitable for once-daily dosing [, , ]. It is highly protein-bound in plasma, predominantly to albumin [].

Applications
  • Nonalcoholic Steatohepatitis (NASH): Preclinical studies have demonstrated the efficacy of Tropifexor in reducing steatohepatitis, fibrosis, and inflammation in rodent models of NASH [, , , ]. Clinical trials are currently underway to evaluate its safety and efficacy in patients with NASH [, , , , ].

  • Primary Biliary Cholangitis (PBC): Tropifexor has shown promising results in reducing cholestasis and improving liver function in preclinical models of PBC [, ]. Clinical trials are ongoing to assess its therapeutic potential in PBC patients [, ].

  • Primary Bile Acid Diarrhea (PBAD): In a randomized controlled trial, Tropifexor demonstrated efficacy in slowing ascending colon emptying, suggesting therapeutic potential for PBAD [, ]. Further research is needed to assess its impact on stool frequency in this patient population.

  • Other Liver Diseases: Research suggests that Tropifexor may have therapeutic potential in other liver diseases, such as experimental obstructive jaundice, where it was shown to reduce liver damage in rats [].

  • SARS-CoV-2 Papain-like Protease Inhibition: Drug-repurposing screening efforts have identified Tropifexor as a potential inhibitor of the SARS-CoV-2 papain-like protease (PLpro) [, ]. While in early stages, this finding suggests possible antiviral applications of Tropifexor.

Future Directions
  • Combination Therapies: Exploring the efficacy and safety of Tropifexor in combination with other therapeutic agents, such as cenicriviroc [, ], licogliflozin [], or other emerging NASH therapies, holds promise for enhancing treatment outcomes.

Obeticholic Acid (OCA)

Compound Description: Obeticholic acid (OCA) is a semi-synthetic bile acid derivative and a potent agonist of the farnesoid X receptor (FXR) [, ]. It is approved for the treatment of primary biliary cholangitis (PBC) and has shown promise in clinical trials for nonalcoholic steatohepatitis (NASH) [, ]. OCA acts by reducing hepatic steatosis, inflammation, and fibrosis [, , ].

Cilofexor

Compound Description: Cilofexor is a potent, non-bile acid FXR agonist []. It is currently undergoing phase 2/3 clinical trials for NASH [].

Relevance: Similar to tropifexor, cilofexor is a non-bile acid FXR agonist being investigated for its therapeutic potential in NASH []. They share a similar mechanism of action by targeting FXR.

Nidufexor (LMB763)

Compound Description: Nidufexor (LMB763) is a novel, non-bile acid FXR agonist with partial agonistic activity in vitro []. It is currently in Phase 2 human clinical trials for NASH and diabetic nephropathy [].

Relevance: Nidufexor, like tropifexor, belongs to the class of non-bile acid FXR agonists and is being investigated for treating NASH []. Both compounds target FXR, but nidufexor exhibits partial agonism compared to the full agonism of tropifexor.

GW4064

Compound Description: GW4064 is a synthetic FXR agonist commonly used as a reference compound in FXR research [].

Relevance: GW4064 and tropifexor are both FXR agonists and belong to the "hammerhead-type" FXR agonists, which induce the expression of the enhancer RNA Fincor in the liver [].

Ursodeoxycholic Acid (UDCA)

Compound Description: Ursodeoxycholic acid (UDCA) is a naturally occurring bile acid with hydrophilic properties []. It is used to treat cholestatic liver diseases such as primary biliary cholangitis [].

Relevance: UDCA and tropifexor have been investigated for their potential in treating cholestatic liver diseases []. While tropifexor acts as an FXR agonist, UDCA's mechanism of action is not fully understood but involves improving bile flow and protecting liver cells from bile acid toxicity.

7α-hydroxy-4-cholesten-3-one (C4)

Compound Description: 7α-hydroxy-4-cholesten-3-one (C4) is an intermediate in the biosynthesis of bile acids [, ]. It is a substrate for the enzyme cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting step in bile acid synthesis [, ].

Relevance: Tropifexor, through activation of the FXR-FGF19 axis, leads to the downregulation of CYP7A1, resulting in decreased C4 levels [, , ]. This reduction in C4 indicates the inhibition of bile acid synthesis, a key therapeutic mechanism of tropifexor in conditions like primary bile acid diarrhea (PBAD).

Properties

CAS Number

1383816-29-2

Product Name

Tropifexor

IUPAC Name

2-[(1R,5S)-3-[[5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazol-4-yl]methoxy]-8-azabicyclo[3.2.1]octan-8-yl]-4-fluoro-1,3-benzothiazole-6-carboxylic acid

Molecular Formula

C29H25F4N3O5S

Molecular Weight

603.6 g/mol

InChI

InChI=1S/C29H25F4N3O5S/c30-21-9-15(27(37)38)10-23-25(21)34-28(42-23)36-16-7-8-17(36)12-18(11-16)39-13-20-24(35-41-26(20)14-5-6-14)19-3-1-2-4-22(19)40-29(31,32)33/h1-4,9-10,14,16-18H,5-8,11-13H2,(H,37,38)/t16-,17+,18?

InChI Key

VYLOOGHLKSNNEK-JWTNVVGKSA-N

SMILES

C1CC1C2=C(C(=NO2)C3=CC=CC=C3OC(F)(F)F)COC4CC5CCC(C4)N5C6=NC7=C(C=C(C=C7S6)C(=O)O)F

Solubility

Soluble in DMSO

Synonyms

Tropifexor; LJN452; LJN-452; LJN 452;

Canonical SMILES

C1CC1C2=C(C(=NO2)C3=CC=CC=C3OC(F)(F)F)COC4CC5CCC(C4)N5C6=NC7=C(C=C(C=C7S6)C(=O)O)F

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2C3=NC4=C(C=C(C=C4S3)C(=O)O)F)OCC5=C(ON=C5C6=CC=CC=C6OC(F)(F)F)C7CC7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.